Home > Products > Screening Compounds P47326 > Pyrimidine, 4-fluoro-2-dimethylamino-
Pyrimidine, 4-fluoro-2-dimethylamino- -

Pyrimidine, 4-fluoro-2-dimethylamino-

Catalog Number: EVT-13252739
CAS Number:
Molecular Formula: C6H8FN3
Molecular Weight: 141.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to 4-Fluoro-2-Dimethylaminopyrimidine in Medicinal Chemistry

Historical Evolution of Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives constitute a cornerstone of medicinal chemistry, with their drug discovery timeline tracing back to the mid-20th century. The prototypical antimetabolite 5-fluorouracil (5-FU), approved in 1962, demonstrated how pyrimidine modifications could disrupt nucleic acid synthesis in cancer cells. This thymidine mimic established the pharmacophore blueprint for subsequent generations of pyrimidine-based therapeutics [3]. The 1980s witnessed the emergence of zidovudine (AZT), a pyrimidine nucleoside reverse transcriptase inhibitor that became the first FDA-approved HIV treatment. Its development underscored the capacity of pyrimidine scaffolds to confer antiviral activity through targeted enzyme inhibition [6].

The strategic incorporation of halogen atoms (particularly fluorine) and nitrogen-containing substituents (such as amino and dimethylamino groups) marked a transformative advancement in the 2000s. These modifications enhanced target affinity, pharmacokinetic profiles, and therapeutic indices. Contemporary drug discovery leverages pyrimidine’s synthetic versatility to develop kinase inhibitors (e.g., ibrutinib), epigenetic modulators, and signal transduction blockers, with over 25% of small-molecule drugs containing this heterocycle [3] [6]. The evolution toward 4-fluoro-2-dimethylaminopyrimidine derivatives represents a convergence of these historical design principles—halogenation for electronic modulation and dimethylamination for solubility and binding interactions.

Table 1: Key Milestones in Pyrimidine-Based Drug Development

Time PeriodRepresentative DrugTherapeutic AreaStructural Innovation
1960s5-FluorouracilOncology5-Fluorination of uracil
1980sZidovudine (AZT)AntiviralAzido substitution at sugar moiety
2000sImatinib (Gleevec®)Oncology4-Pyrimidinylaminopyrimidine core
2010s–PresentFIDAS agents (e.g., MAT2A inhibitors)Oncology2,6-Dihalostyrylpyrimidines with dimethylamino groups [3]

Pharmacological Significance of Fluorinated Pyrimidine Analogues

Fluorination at the 4-position of pyrimidine imparts distinct pharmacological advantages through a triad of mechanisms: electronic modulation, metabolic stabilization, and enhanced bioavailability. The fluorine atom’s high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å) create a strong dipole moment that polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength at N3 and altering electron distribution throughout the ring system. This electronic perturbation improves target engagement, as evidenced by fluorinated MAT2A inhibitors (FIDAS agents) exhibiting low-nanomolar IC₅₀ values against colorectal cancer (LS174T) cells—significantly surpassing non-fluorinated analogs [3] [6].

Metabolically, the C–F bond’s strength (472 kJ/mol) impedes oxidative degradation by cytochrome P450 enzymes. Fluorine acts as a bioisosteric shield by blocking metabolic hot spots, thereby extending plasma half-life. For instance, fluorinated pyrimidines in COVID-19 therapeutics (e.g., nirmatrelvir) demonstrated sustained antiviral efficacy partly attributable to fluorine-mediated metabolic stability [6]. Fluorine’s lipophilicity (Hansch π parameter: 0.14) also enhances membrane permeability, with fluorinated pyrimidines consistently showing 2–5-fold greater Caco-2 cell penetration than non-fluorinated counterparts. This property is critical for central nervous system targets and intracellular enzyme inhibition [6].

Table 2: Pharmacological Comparison of Fluorinated vs. Non-Fluorinated Pyrimidine Analogues

ParameterFluorinated PyrimidinesNon-Fluorinated PyrimidinesBiological Impact
Metabolic Half-life8–15 hours1–4 hoursReduced dosing frequency
Membrane Permeability (Papp × 10⁻⁶ cm/s)25–405–15Enhanced tissue distribution
Target Affinity (Kd, nM)0.5–5 (MAT2A)50–200Lower therapeutic doses [3]
hERG Inhibition RiskIC₅₀ > 30 μMIC₅₀ 5–15 μMImproved cardiac safety [3]

Role of Dimethylamino Substituents in Bioactive Molecule Design

The 2-dimethylamino group in pyrimidine derivatives serves as a multifunctional pharmacophore that concurrently addresses target binding, solubility, and pharmacokinetic challenges. As a strong electron-donating substituent (+M effect), it elevates the pyrimidine ring’s π-electron density, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe, Tyr). This electronic contribution is quantified by a +0.78 pKa shift at N1 when comparing 2-aminopyrimidine to 2-dimethylaminopyrimidine analogues, enhancing hydrogen-bond donor capacity at adjacent sites [5] [7].

Dimethylamino’s basic character (pKa ~8–9) enables salt formation under physiological pH, dramatically improving aqueous solubility. This property is exploited in prodrug design and injectable formulations—critical for compounds like fluorinated pyrimidine-based sodium channel blockers, where hydrochloride salts achieve >50 mg/mL solubility versus <1 mg/mL for neutral analogs [7]. The group’s conformational flexibility allows adaptive binding in allosteric pockets, as demonstrated by 2-dimethylaminopyridine (DMAP) catalysts in esterification reactions, mimicking biological nucleophiles [2].

In kinase inhibitors, the dimethylamino group’s terminal methyl groups participate in hydrophobic enclosure effects within ATP-binding clefts. For example, pyrimidine-containing AXL kinase inhibitors show 10-fold potency increases when 2-amino is replaced by 2-dimethylamino, attributable to van der Waals contacts with Ile672 and Val579 [5] [7]. This substituent also mitigates hERG channel binding—a cardiotoxicity risk—by reducing cationic character while maintaining target affinity, yielding >6,000-fold selectivity ratios (hERG IC₅₀ / cancer cell IC₅₀) in FIDAS agents [3].

Table 3: Impact of Dimethylamino Substitution on Drug Properties

Drug/Compound ClassKey Property Enhanced by DMAQuantitative EffectMechanistic Basis
FIDAS MAT2A InhibitorshERG SelectivityIC₅₀ (hERG)/IC₅₀ (MAT2A) >6,000Reduced cationic charge density [3]
Sodium Channel BlockersAqueous Solubility>50 mg/mL (HCl salt) vs. <1 mg/mL (neutral)Salt formation capability [7]
Kinase InhibitorsTarget Binding AffinityΔKd = −1.2 kcal/molHydrophobic enclosure + H-bond donation
CNS-Targeted AgentsBlood-Brain Barrier PenetrationLogBB increased by 0.8–1.2Masked H-bond donors + lipophilicity [5]

Properties

Product Name

Pyrimidine, 4-fluoro-2-dimethylamino-

IUPAC Name

4-fluoro-N,N-dimethylpyrimidin-2-amine

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

InChI

InChI=1S/C6H8FN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3

InChI Key

GRMUQNOINROZPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.